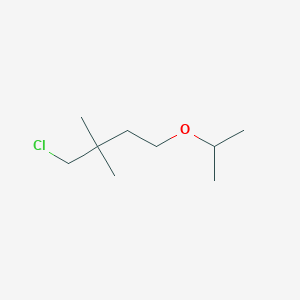

1-Chloro-4-isopropoxy-2,2-dimethylbutane

Description

1-Chloro-4-isopropoxy-2,2-dimethylbutane (CAS RN: 1489000-77-2) is a halogenated ether with the molecular formula C₉H₁₉ClO and an average molecular mass of 178.700 g/mol . Its structure features:

- A chlorine atom at position 1.

- An isopropoxy group (-OCH(CH₃)₂) at position 3.

- Two methyl groups (-CH₃) at position 2, creating significant steric hindrance.

The compound’s monoisotopic mass is 178.112443 g/mol, and its ChemSpider ID is 65342963 . The presence of branched substituents (isopropoxy and dimethyl groups) distinguishes it from simpler chloroalkoxy derivatives, influencing its physicochemical properties and reactivity.

Properties

Molecular Formula |

C9H19ClO |

|---|---|

Molecular Weight |

178.70 g/mol |

IUPAC Name |

1-chloro-2,2-dimethyl-4-propan-2-yloxybutane |

InChI |

InChI=1S/C9H19ClO/c1-8(2)11-6-5-9(3,4)7-10/h8H,5-7H2,1-4H3 |

InChI Key |

TUMMIEGUNVQCCN-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OCCC(C)(C)CCl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-4-isopropoxy-2,2-dimethylbutane typically involves the chlorination of 4-isopropoxy-2,2-dimethylbutane. This can be achieved through a substitution reaction where a chlorine atom replaces a hydrogen atom on the butane backbone. The reaction is usually carried out in the presence of a catalyst such as concentrated sulfuric acid to facilitate the substitution process .

Industrial Production Methods: On an industrial scale, the production of 1-Chloro-4-isopropoxy-2,2-dimethylbutane may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain high efficiency and minimize by-products. The use of advanced purification techniques, such as distillation and recrystallization, ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-4-isopropoxy-2,2-dimethylbutane undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or ketones.

Reduction Reactions: Reduction can lead to the removal of the chlorine atom, resulting in the formation of hydrocarbons.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products: The major products formed from these reactions include various substituted butanes, alcohols, ketones, and hydrocarbons, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Chloro-4-isopropoxy-2,2-dimethylbutane has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme interactions and cellular processes.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-Chloro-4-isopropoxy-2,2-dimethylbutane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The chlorine atom and isopropoxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares 1-Chloro-4-isopropoxy-2,2-dimethylbutane with its closest analog, 1-Chloro-4-propoxybutane (CAS RN: 14860-82-3), and hypothetical variants:

Physicochemical Properties

- Boiling Point : The branched isopropoxy and dimethyl groups in the target compound reduce intermolecular van der Waals forces compared to linear analogs like 1-Chloro-4-propoxybutane, likely resulting in a lower boiling point despite its higher molecular weight .

- Solubility: Increased branching enhances solubility in nonpolar solvents (e.g., hexane) but reduces miscibility in polar solvents (e.g., water) compared to linear derivatives .

- Reactivity :

- Elimination Reactions : Steric hindrance from dimethyl groups may favor E2 elimination over SN2 substitution by destabilizing transition states requiring backside attack (e.g., dehydrohalogenation to form alkenes) .

- Substitution Reactions : Bulky substituents limit nucleophilic substitution unless conducted under high-temperature or strongly polar conditions.

Mechanistic Insights from Analogous Systems

- Elimination in Brominated Analogs : Studies on 3-bromo-2,2-dimethylbutane () show that bulky substituents promote β-hydrogen elimination to form alkenes (e.g., 2,3-dimethyl-2-butene) via a concerted E2 pathway . This supports the hypothesis that 1-Chloro-4-isopropoxy-2,2-dimethylbutane would follow similar elimination trends under basic conditions.

- Steric Effects on Reaction Rates : For example, cis-1-bromo-4-tert-butylcyclohexane undergoes elimination faster than its trans isomer due to favorable alignment of leaving groups and β-hydrogens . Similarly, the spatial arrangement of substituents in 1-Chloro-4-isopropoxy-2,2-dimethylbutane would dictate its reactivity.

Biological Activity

1-Chloro-4-isopropoxy-2,2-dimethylbutane is a chlorinated organic compound that has garnered attention for its potential biological activities. This article explores the compound's biological profile, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

1-Chloro-4-isopropoxy-2,2-dimethylbutane is characterized by its chlorinated alkane structure. The molecular formula is with a molecular weight of approximately 174.68 g/mol. The presence of both chlorine and an isopropoxy group suggests potential interactions with biological systems.

Cytotoxicity and Antitumor Activity

Preliminary investigations into the cytotoxic effects of chlorinated compounds have shown promising results in cancer cell lines. For instance, compounds similar to 1-Chloro-4-isopropoxy-2,2-dimethylbutane have demonstrated the ability to induce apoptosis in various cancer cell lines through mechanisms involving oxidative stress and DNA damage.

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-Chloro-4-isopropoxy-2,2-dimethylbutane | MDA-MB-231 (Breast Cancer) | TBD | Induction of apoptosis |

| Similar Chlorinated Compounds | HeLa (Cervical Cancer) | TBD | DNA damage and oxidative stress |

Neurotoxicity Studies

Chlorinated compounds have been studied for their neurotoxic effects. Data suggest that exposure to certain chlorinated hydrocarbons can lead to neuroinflammation and neuronal cell death. While specific data on 1-Chloro-4-isopropoxy-2,2-dimethylbutane is scarce, the potential for neurotoxic effects warrants further investigation.

Study on Chlorinated Compounds

A comprehensive study examined the biological activity of various chlorinated compounds, highlighting their roles in antimicrobial and cytotoxic activities. The findings indicated that certain structural features, such as the presence of chlorine and alkyl groups, significantly influenced biological activity.

Key Findings:

- Chlorinated compounds exhibited significant antimicrobial activity against Gram-positive bacteria.

- Cytotoxic effects were observed in several cancer cell lines, suggesting potential applications in cancer therapy.

Clinical Implications

The potential use of 1-Chloro-4-isopropoxy-2,2-dimethylbutane in therapeutic contexts remains speculative but promising based on its structural characteristics and the biological activities of related compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.